Bicyclo[2.2.1]hept-2-ene, 5-octyl-
Description
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Structure
2D Structure
Properties
CAS No. |
22094-84-4 |
|---|---|
Molecular Formula |
C15H26 |
Molecular Weight |
206.37 g/mol |
IUPAC Name |
5-octylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C15H26/c1-2-3-4-5-6-7-8-14-11-13-9-10-15(14)12-13/h9-10,13-15H,2-8,11-12H2,1H3 |
InChI Key |
GOLQZWYZZWIBCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC2CC1C=C2 |
physical_description |
Liquid |
Origin of Product |
United States |
Contextualization Within Norbornene Chemistry and Derivatives
Bicyclo[2.2.1]hept-2-ene, 5-octyl- belongs to the norbornene family of compounds. The parent structure, norbornene, or bicyclo[2.2.1]hept-2-ene, is a bridged bicyclic hydrocarbon. A key feature of norbornene and its derivatives is the significant ring strain associated with the double bond within the bicyclic system. This inherent strain is the driving force for its high reactivity in various chemical transformations, most notably in polymerization reactions. youtube.com
The synthesis of norbornene derivatives is often achieved through the Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings. beilstein-journals.orgyoutube.com In the case of 5-octyl-2-norbornene, the synthesis typically involves the [4+2] cycloaddition of cyclopentadiene (B3395910) with 1-decene (B1663960), where 1-decene acts as the dienophile. beilstein-journals.orgprepchem.com The cyclopentadiene itself is usually generated in situ by the thermal cracking of its dimer, dicyclopentadiene. latech.edu
The "5-octyl-" designation indicates the presence of an eight-carbon alkyl chain attached to the fifth carbon of the norbornene scaffold. This substituent significantly influences the molecule's physical and chemical properties. The long, nonpolar octyl group increases the compound's hydrophobicity and solubility in nonpolar organic solvents. ontosight.ai This modification is crucial when designing polymers, as the side chain can affect the resulting material's physical characteristics, such as its glass transition temperature and mechanical properties.
Significance in Contemporary Organic Synthesis and Polymer Science
Diels-Alder Cycloaddition Approaches
The most fundamental and widely employed method for synthesizing the bicyclo[2.2.1]heptene skeleton is the Diels-Alder reaction, a powerful [4+2] cycloaddition. This reaction involves a conjugated diene and a dienophile to form a cyclic adduct.
Diene and Dienophile Selection for Octyl Chain Integration
The synthesis of Bicyclo[2.2.1]hept-2-ene, 5-octyl- is typically achieved through the Diels-Alder reaction between cyclopentadiene (B3395910) (the diene) and a dienophile bearing an octyl group. A common approach involves the reaction of cyclopentadiene, often generated in situ from the thermal cracking of dicyclopentadiene, with 1-decene (B1663960). prepchem.com In this reaction, 1-decene serves as the dienophile, directly incorporating the eight-carbon chain into the norbornene structure.
The reaction is generally carried out at elevated temperatures, for instance, by heating the reactants in a sealed autoclave at 220°C. prepchem.com Following the reaction, the product, a mixture of exo- and endo-5-octyl-2-norbornene, is isolated via distillation. prepchem.com
Table 1: Key Reactants for the Synthesis of Bicyclo[2.2.1]hept-2-ene, 5-octyl-
| Role | Compound Name | Structure |
| Diene | Cyclopentadiene | C₅H₆ |
| Dienophile | 1-Decene | C₁₀H₂₀ |
Stereoselectivity in Cycloaddition: Exo/Endo Isomer Formation and Control
A critical aspect of the Diels-Alder reaction involving cyclic dienes is the formation of stereoisomers, specifically the exo and endo products. youtube.comchemistrysteps.com In the context of 5-substituted norbornenes, the substituent can be oriented either "away" from the larger bridged ring system (exo) or "towards" it (endo). chemistrysteps.com
Generally, the endo product is the kinetically favored product, meaning it forms faster at lower reaction temperatures. youtube.comchemistrysteps.com This preference is attributed to favorable secondary orbital interactions between the developing pi system of the diene and the substituent on the dienophile in the transition state. masterorganicchemistry.com Conversely, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. youtube.comchemistrysteps.com
The ratio of exo to endo isomers can be influenced by reaction conditions. Higher temperatures can favor the formation of the more stable exo product by allowing the reaction to reach thermodynamic equilibrium, which may involve a retro-Diels-Alder reaction of the initially formed endo adduct followed by re-cycloaddition to the exo form. youtube.comlatech.edu For instance, the synthesis of alkyl-substituted bicyclo[2.2.1]hept-2-enes can result in an approximate 4:1 mixture of endo:exo isomers. Lewis acid catalysis can also be employed to enhance the endo:exo selectivity. masterorganicchemistry.com The separation of these isomers can be challenging but is sometimes achieved at a later stage after subsequent chemical transformations. google.com
Advanced Synthetic Strategies for Functionalized Bicyclo[2.2.1]hept-2-ene, 5-octyl- Derivatives
Beyond the basic structure, functionalized derivatives of Bicyclo[2.2.1]hept-2-ene, 5-octyl- are of significant interest for various research and industrial applications, particularly in polymer chemistry.
Synthesis of Monomers for Polymerization
Norbornene derivatives, including those with long alkyl chains like 5-octyl-bicyclo[2.2.1]hept-2-ene, are valuable monomers for Ring-Opening Metathesis Polymerization (ROMP). rsc.orgmdpi.com ROMP is a powerful polymerization technique that utilizes the high ring strain of the norbornene moiety to produce polymers with unique properties. rsc.orgresearchgate.net
The synthesis of norbornene ester monomers, for example, can be achieved by the esterification of 5-norbornene-2-carboxylic acid with various alcohols. researchgate.net This approach allows for the introduction of different functionalities into the monomer structure. The choice of the exo or endo isomer of the monomer can significantly impact the polymerization behavior and the properties of the resulting polymer. researchgate.net The exo isomer is often preferred due to its generally higher reactivity in polymerization. researchgate.net
Table 2: Polymerization Suitability of Bicyclo[2.2.1]hept-2-ene, 5-octyl-
| Polymerization Type | Role of Compound | Key Feature |
| Ring-Opening Metathesis Polymerization (ROMP) | Monomer | High ring strain of the bicyclic system. |
| Addition Polymerization | Monomer | Leads to fully saturated polymer backbones. researchgate.net |
Derivatization Pathways for Specific Research Objectives
The double bond within the bicyclo[2.2.1]heptene ring system and the potential for functional groups on the octyl chain or the bicyclic framework itself provide numerous opportunities for derivatization. These modifications are crucial for tailoring the molecule for specific research purposes.
For instance, the double bond can undergo various addition reactions. ontosight.ai Furthermore, if the octyl group is introduced with a terminal functional group, a wide array of chemical transformations can be performed. An example of a related derivatization is the synthesis of norbornene derivatives containing hindered phenol (B47542) groups, which can then be polymerized to create polymeric antioxidants. researchgate.net While not specific to the 5-octyl derivative, this illustrates a general strategy for creating functional monomers.
The bicyclic framework itself can be derivatized. For example, 7-azabicyclo[2.2.1]heptene derivatives can be synthesized and subsequently functionalized. google.com The synthesis of bicyclo[2.2.1]heptane skeletons with oxygen-functionalized bridgehead carbons has also been reported, highlighting the versatility of the Diels-Alder reaction in creating complex and functionalized bicyclic systems. nih.gov
Stereochemical Investigations of Bicyclo 2.2.1 Hept 2 Ene, 5 Octyl
Analysis of Norbornene Skeletal Rigidity and Substituent Orientation
The norbornene skeleton is a bridged bicyclic system that locks the six-membered ring in a boat-like conformation. This rigidity is a defining characteristic, preventing the ring-flipping that is common in monocyclic systems like cyclohexane. Consequently, substituents are held in well-defined spatial orientations, which has profound effects on the molecule's reactivity and stereochemical outcomes in reactions.
The substitution at the C5 position of the norbornene ring system in Bicyclo[2.2.1]hept-2-ene, 5-octyl- leads to the formation of two diastereomers: the exo and endo isomers. The exo isomer has the substituent oriented away from the main six-membered ring (anti to the longer bridge), while the endo isomer has the substituent oriented towards the ring (syn to the longer bridge).
The synthesis of 5-substituted norbornenes is typically achieved through a Diels-Alder reaction between cyclopentadiene (B3395910) and a corresponding monosubstituted alkene. In the case of Bicyclo[2.2.1]hept-2-ene, 5-octyl-, the dienophile would be 1-decene (B1663960). While the Diels-Alder reaction is known for its endo-selectivity due to secondary orbital interactions, this preference is most pronounced with dienophiles bearing conjugating electron-withdrawing groups. For simple alkyl-substituted dienophiles, the selectivity is less pronounced, and a mixture of exo and endo isomers is often obtained. For long-chain alkyl norbornenes, such as 5-hexyl-bicyclo[2.2.1]hept-2-ene, an approximate endo:exo isomer ratio of 4:1 has been reported, and it is expected that 5-octyl-bicyclo[2.2.1]hept-2-ene would exhibit a similar isomeric ratio upon synthesis.
The differentiation between the exo and endo isomers can be accomplished using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The differing spatial environments of the protons in each isomer lead to distinct chemical shifts and coupling constants.
| Isomer | Substituent Orientation | Expected Relative Stability | Typical Synthesis Ratio (by analogy) |
| exo-5-octyl-bicyclo[2.2.1]hept-2-ene | Octyl group is anti to the double bond | Thermodynamically more stable | 1 |
| endo-5-octyl-bicyclo[2.2.1]hept-2-ene | Octyl group is syn to the double bond | Kinetically favored in some cases | 4 |
Stereoselective and Stereospecific Reactions Involving the Bicyclic Scaffold
The well-defined stereochemistry of the norbornene scaffold makes it an excellent substrate for stereoselective and stereospecific reactions. In a stereospecific reaction, the stereochemistry of the starting material dictates the stereochemistry of the product. In a stereoselective reaction, one stereoisomer is preferentially formed over others.
A prominent example of a stereoselective reaction involving norbornene derivatives is Ring-Opening Metathesis Polymerization (ROMP). The choice of catalyst can influence the stereochemistry of the resulting polymer, leading to either cis or trans double bonds in the polymer backbone. For instance, certain tantalum-based catalysts have been shown to produce poly(norbornene) with a high cis-vinylene content (97-99%). mdpi.com The exo and endo orientation of the 5-octyl group can influence the rate of polymerization and the microstructure of the resulting polymer. Generally, exo isomers exhibit higher reactivity in ROMP compared to their endo counterparts due to reduced steric hindrance at the double bond.
Addition reactions to the double bond of 5-octyl-bicyclo[2.2.1]hept-2-ene are also highly stereoselective. The bulky bicyclic structure typically directs the attack of reagents to the less hindered exo face of the double bond.
Chiral Induction and Enantioselective Synthesis Applications
Chiral, enantiomerically pure norbornene derivatives are valuable as chiral auxiliaries and synthons in asymmetric synthesis. While Bicyclo[2.2.1]hept-2-ene, 5-octyl- itself is achiral, the introduction of chirality can be achieved, for example, by using a chiral Diels-Alder catalyst during its synthesis or by resolving the racemic mixture of its derivatives.
Once a chiral 5-substituted norbornene is obtained, it can be used to direct the stereochemical outcome of subsequent reactions, a process known as chiral induction. For instance, chiral norbornene derivatives have been utilized as ligands for metal catalysts in a variety of enantioselective transformations. A study on the asymmetric hydrovinylation of norbornene using a chiral phosphoramidite (B1245037) ligand demonstrated the potential for high enantioselectivity (up to 80% ee). masterorganicchemistry.com The presence of a long alkyl chain like the octyl group in a chiral norbornene ligand could influence the steric environment around the catalytic center, potentially impacting the enantioselectivity of the catalyzed reaction.
The rigid norbornene backbone provides a predictable platform for transferring stereochemical information. The exo or endo placement of the chiral-directing group, in this case, a derivative of the octyl-substituted norbornene, would be critical in determining the facial selectivity of reactions on a prochiral substrate.
Reaction Pathways and Mechanistic Studies of Bicyclo 2.2.1 Hept 2 Ene, 5 Octyl
Electrophilic and Nucleophilic Addition Reactions
The strained double bond of the bicyclo[2.2.1]hept-2-ene system is highly susceptible to electrophilic attack. Electrophilic additions to norbornene and its derivatives typically proceed with a high degree of stereoselectivity, favoring attack on the less hindered exo face of the molecule. While specific studies on 5-octyl-bicyclo[2.2.1]hept-2-ene are not extensively detailed in the literature, the general reactivity pattern of norbornenes can be applied. For instance, the addition of halogens, hydrogen halides, and other electrophiles is expected to occur across the double bond. The mechanism often involves the formation of a bridged carbocation intermediate, which is then attacked by a nucleophile.
Nucleophilic additions to the unsubstituted norbornene double bond are less common due to the electron-rich nature of the alkene. However, in the context of certain reaction mechanisms, such as the thiol-yne reaction, nucleophilic conjugate additions to activated alkynes can occur, although this is not directly applicable to the non-activated double bond of 5-octylnorbornene. bham.ac.uk Derivatization of the norbornene moiety to include electron-withdrawing groups can activate the double bond towards nucleophilic attack.
The table below summarizes the expected outcomes of common addition reactions based on the known reactivity of norbornene derivatives.
| Reaction Type | Reagent | Expected Major Product | Stereochemistry |
| Halogenation | Br₂ | 2,3-Dibromo-5-octylbicyclo[2.2.1]heptane | exo,exo-addition |
| Hydrohalogenation | HBr | 2-Bromo-5-octylbicyclo[2.2.1]heptane | exo-addition |
| Hydrogenation | H₂, Pd/C | 5-Octylbicyclo[2.2.1]heptane | exo-addition |
Oxidation and Reduction Chemistry of the Norbornene Moiety
The double bond in 5-octyl-bicyclo[2.2.1]hept-2-ene is readily oxidized. A common oxidizing agent for alkenes is potassium permanganate (B83412) (KMnO₄). Under cold, basic conditions, KMnO₄ will typically react with the double bond to form a cis-diol, specifically exo,exo-2,3-dihydroxy-5-octylbicyclo[2.2.1]heptane, through a syn-dihydroxylation mechanism. youtube.com Under hot, acidic conditions, the permanganate will cleave the double bond oxidatively, leading to the formation of a dicarboxylic acid derivative. youtube.com
Reduction of the norbornene moiety is most commonly achieved through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas, the double bond is saturated to yield 5-octylbicyclo[2.2.1]heptane. This reaction is a syn-addition, with both hydrogen atoms typically adding to the less sterically hindered exo face of the molecule.
The following table outlines the expected products of oxidation and reduction reactions.
| Reaction Type | Reagent/Conditions | Expected Product |
| Dihydroxylation | Cold, dilute KMnO₄, OH⁻ | exo,exo-2,3-Dihydroxy-5-octylbicyclo[2.2.1]heptane |
| Oxidative Cleavage | Hot, acidic KMnO₄ | 5-Octylcyclopentane-1,3-dicarboxylic acid |
| Hydrogenation | H₂, Pd/C | 5-Octylbicyclo[2.2.1]heptane |
Derivatization Reactions for Material Functionalization
Bicyclo[2.2.1]hept-2-ene, 5-octyl- is a valuable monomer in the synthesis of polymers with tailored properties. The primary method for its polymerization is Ring-Opening Metathesis Polymerization (ROMP). rsc.orgmdpi.comresearchgate.net ROMP is a chain-growth polymerization that proceeds via an olefin metathesis reaction, catalyzed by transition metal complexes, most notably those containing ruthenium or tungsten. mdpi.com The high ring strain of the norbornene moiety provides the thermodynamic driving force for the polymerization. nih.gov
The resulting polymer, poly(5-octylnorbornene), possesses a unique microstructure consisting of a saturated polymer backbone with repeating cyclopentane (B165970) rings and octyl side chains. The long octyl chains enhance the polymer's solubility in nonpolar solvents and contribute to its hydrophobic nature. These properties make it a candidate for applications such as hydrophobic coatings and self-healing materials. researchgate.net
Further derivatization can be achieved by copolymerizing 5-octyl-bicyclo[2.2.1]hept-2-ene with other functionalized norbornene monomers. This allows for the incorporation of a wide range of chemical functionalities into the final polymer, enabling the fine-tuning of its physical and chemical properties for specific applications. researchgate.net For instance, copolymerization with monomers containing hydrophilic groups could lead to the formation of amphiphilic block copolymers.
Reaction Kinetics and Thermodynamics of Bicyclo[2.2.1]hept-2-ene, 5-octyl- Transformations
The kinetics and thermodynamics of the transformations of 5-octyl-bicyclo[2.2.1]hept-2-ene are of particular interest in the context of its polymerization.
In the Ring-Opening Metathesis Polymerization (ROMP) of norbornene derivatives, the reaction proceeds through a series of metallacyclobutane intermediates. nih.gov The reaction is initiated by the coordination of the norbornene double bond to the metal catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane ring. This intermediate then undergoes a retro-[2+2] cycloaddition to open the norbornene ring and generate a new metal-alkylidene species, which propagates the polymerization.
Computational studies, such as Density Functional Theory (DFT), have been employed to analyze the transition states and reaction pathways for the ROMP of norbornene derivatives. nih.gov These studies have shown that the formation of the metallacyclobutane ring is often the rate-determining step of the polymerization process. nih.gov The stereochemistry of the substituent on the norbornene ring (endo vs. exo) can also influence the reaction pathway and the rate of polymerization.
For ROMP, the change in enthalpy (ΔH) is largely driven by the release of ring strain energy. Norbornene and its derivatives possess a significant amount of ring strain, making the ΔH of polymerization highly negative and thus enthalpically favorable. nih.gov The change in entropy (ΔS) for polymerization is typically negative, as the process involves the conversion of freely moving monomer molecules into a more ordered polymer chain.
The polymerization is thermodynamically favored when ΔG is negative. Due to the large negative ΔH from the relief of ring strain, the ROMP of norbornene derivatives is generally favorable, even with the unfavorable negative ΔS. The octyl substituent in 5-octyl-bicyclo[2.2.1]hept-2-ene is not expected to significantly alter the ring strain of the norbornene moiety, and thus its ROMP is also expected to be a thermodynamically favorable process. dur.ac.uk
Polymerization Chemistry of Bicyclo 2.2.1 Hept 2 Ene, 5 Octyl
Ring-Opening Metathesis Polymerization (ROMP) of 5-octylnorbornene
ROMP is a powerful polymerization technique that proceeds via the cleavage and reformation of carbon-carbon double bonds in cyclic olefins. The high ring strain of the norbornene moiety in 5-octylnorbornene makes it an excellent substrate for this type of polymerization. rsc.org
Ruthenium-Based Catalysts (e.g., Grubbs', Hoveyda-Grubbs) in ROMP
Ruthenium-based catalysts, particularly the well-defined Grubbs and Hoveyda-Grubbs catalysts, are widely employed for the ROMP of norbornene derivatives due to their high tolerance to various functional groups and their stability in air and moisture. researchgate.netnih.gov These catalysts, such as Grubbs' first, second, and third generation catalysts, have demonstrated high activity and efficiency in polymerizing norbornene monomers. researchgate.netyoutube.com The choice of catalyst can influence the polymerization kinetics, as well as the molecular weight and stereochemistry of the resulting polymer. nih.govumd.eduelsevierpure.com For instance, third-generation Grubbs catalysts are known to facilitate living polymerizations of norbornene and its derivatives, yielding polymers with narrow polydispersity indices (PDI), often less than 1.1. youtube.com
The general mechanism of ROMP involves the coordination of the cyclic olefin to the metal carbene catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to open the ring and generate a new metal carbene and a polymer chain with a terminal double bond. This process repeats, propagating the polymer chain.
Table 1: Common Ruthenium-Based Catalysts for ROMP
| Catalyst Name | Common Name | Key Features |
| Bis(tricyclohexylphosphine)benzylideneruthenium(IV) dichloride | Grubbs' First Generation Catalyst | Good activity, commercially available. |
| (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)(dichloro)(phenylmethylene)(tricyclohexylphosphine)ruthenium | Grubbs' Second Generation Catalyst | Higher activity than first generation. |
| Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxyphenyl)methylene]ruthenium(II) | Hoveyda-Grubbs Second Generation Catalyst | Features a chelating isopropoxybenzylidene ligand, offering increased stability. |
Polymerization Kinetics and Mechanistic Aspects
The kinetics of ROMP are influenced by several factors, including the monomer structure, catalyst type, and reaction conditions. Studies on norbornene derivatives have shown that the steric and electronic properties of the substituents can significantly affect the rate of polymerization. rsc.orgnih.gov For instance, bulkier substituents on the norbornene ring can sometimes lead to a slower polymerization rate. umd.edu
Mechanistic investigations have revealed that the polymerization can proceed through either a dissociative or an associative pathway, depending on the catalyst and monomer. nih.gov In some cases, the growing polymer chain can chelate to the ruthenium center, which can influence the rate of polymerization and the reactivity of the propagating species. nih.gov
Control over Molecular Weight and Polydispersity in ROMP Products
A key advantage of using well-defined catalysts like Grubbs' catalysts in ROMP is the ability to achieve a "living" polymerization. In a living polymerization, the rate of initiation is much faster than the rate of propagation, and there are no chain termination or chain transfer reactions. This allows for precise control over the polymer's molecular weight by adjusting the monomer-to-initiator ratio. umd.edunih.gov The resulting polymers typically exhibit a narrow molecular weight distribution, characterized by a low polydispersity index (PDI). umd.edunih.gov
The ability to control molecular weight is crucial for tailoring the physical and mechanical properties of the final polymer. For instance, in the synthesis of block copolymers, precise control over the length of each block is essential for achieving the desired morphology and properties. umd.edu
Stereoregularity and Microstructure in ROMP-Derived Polymers
The microstructure of the polymer, including the stereochemistry of the double bonds (cis vs. trans) and the tacticity of the polymer chain, is influenced by the catalyst structure and the reaction conditions. The cis/trans content of the double bonds in the polymer backbone can be controlled to some extent by the choice of catalyst and solvent. For example, some ruthenium catalysts have been shown to produce polymers with a high cis content. mdpi.com The tacticity, which describes the stereochemical arrangement of the substituents along the polymer chain, also plays a role in determining the polymer's properties.
Catalyst Regeneration Studies in ROMP of Norbornene Derivatives
In certain ROMP reactions of norbornene derivatives, particularly those containing oxygen in the 7-position, regeneration of the initiator has been observed. researchgate.net This phenomenon involves the partial regeneration of the initial catalyst at the expense of the propagating species as the reaction proceeds. researchgate.net This regeneration is influenced by the steric bulk and the position of the substituents on the monomer. researchgate.net However, for many norbornene derivatives, including those without specific heteroatom functionalities, catalyst regeneration is not a significant process. researchgate.net
Vinyl Addition Polymerization of 5-octylnorbornene
In addition to ROMP, 5-octylnorbornene can also undergo vinyl addition polymerization. This type of polymerization proceeds through the opening of the norbornene double bond without breaking the bicyclic ring structure. researchgate.net This results in a polymer with a saturated polynorbornane backbone and pendant octyl groups.
Vinyl addition polymerization of norbornene and its derivatives can be catalyzed by various transition metal complexes, including those based on palladium, nickel, and zirconium. researchgate.netrsc.orgmdpi.com The choice of catalyst and cocatalyst system is crucial for achieving high polymerization activity and controlling the polymer's properties. For instance, palladium-based catalysts have been shown to be effective for the vinyl addition polymerization of functionalized norbornenes. rsc.orgresearchgate.net This method can produce high molecular weight polymers and allows for the synthesis of copolymers with other monomers. researchgate.net The resulting polymers often exhibit high thermal stability and other desirable engineering properties. rsc.org
Table 2: Comparison of ROMP and Vinyl Addition Polymerization of 5-octylnorbornene
| Feature | Ring-Opening Metathesis Polymerization (ROMP) | Vinyl Addition Polymerization |
| Reaction Mechanism | Ring-opening of the bicyclic monomer. | Opening of the double bond, retaining the bicyclic structure. |
| Polymer Backbone | Unsaturated, contains double bonds. | Saturated, consists of repeating norbornane (B1196662) units. |
| Catalysts | Ruthenium-based (e.g., Grubbs'), Molybdenum-based, Tungsten-based. | Palladium-based, Nickel-based, Zirconium-based. |
| Key Advantages | Living polymerization, control over molecular weight and PDI, functional group tolerance. | Produces polymers with high thermal stability and a saturated backbone. |
Nickel and Palladium Catalysis in Vinyl Addition Polymerization
The vinyl addition polymerization of norbornene and its derivatives, including 5-octylnorbornene, is effectively catalyzed by late transition metal complexes, particularly those of nickel(II) and palladium(II). uva.es This method is distinct from ring-opening metathesis polymerization (ROMP) as it proceeds via the insertion of the monomer's double bond into a metal-alkyl or metal-hydride bond, leaving the bicyclic structure of the monomer intact within the polymer backbone. uva.esnih.gov
Catalysts for this process are often cationic [L-M-R]+ species, where the ligand (L) plays a crucial role in tuning the catalyst's activity and the polymer's properties. For palladium-based systems, weakly coordinating ligands are often employed to generate highly active "naked" palladium species. researchgate.net Precatalysts can be activated by co-catalysts or be single-component systems that initiate polymerization directly. uva.es For instance, palladium-benzyl complexes have been shown to be effective precatalysts for the vinyl addition polymerization of functionalized norbornenes. rsc.org
Nickel-based catalysts have also been extensively studied. uva.esnih.govrsc.org These systems can produce high molecular weight polymers through a 2,3-exo enchainment of the norbornene units. nih.gov The initiation mechanism involves the insertion of the norbornene monomer into a Nickel-Carbon bond. uva.esnih.gov The choice of ligands and reaction conditions can influence the rate of polymerization and even lead to alternative reaction pathways. uva.es
Table 1: Representative Catalyst Systems for Vinyl Addition Polymerization of Norbornene Derivatives
| Catalyst System Components | Metal | Typical Monomer | Key Features |
|---|---|---|---|
| [Pd₂(μ-Br)₂(η³-ArCHCH₂)₂] / PCy₃ / NaBArF₄ | Palladium | 5-Vinyl-2-norbornene | High activity at very low catalyst loadings (ppm levels). rsc.org |
| Bis(β-ketonaphthylamino)Ni(II) / B(C₆F₅)₃ / AlEt₃ | Nickel | Norbornene / 5-Norbornene-2-yl (B8024711) acetate (B1210297) | Effective for copolymerization with polar functional monomers. researchgate.net |
Polymer Structure and Backbone Characteristics
Vinyl addition polymerization of 5-octylnorbornene results in a polymer with a fully saturated, aliphatic backbone composed of repeating 2,3-linked bicyclo[2.2.1]heptane units. This structure imparts significant thermal stability and chemical resistance to the material. uva.es The bulky, bicyclic repeating units contribute to a high glass transition temperature (Tg) and amorphous nature. The pendant octyl groups attached at the C-5 position enhance the polymer's solubility in common organic solvents and modify its mechanical properties, generally leading to a lower Tg compared to unsubstituted polynorbornene.
A fascinating aspect of nickel-catalyzed norbornene polymerization is the potential for a novel backbone structure. uva.esnih.govrsc.orgnih.gov Under certain conditions, the polymerization can proceed through a combination of traditional vinyl addition and an unusual ring-opening of the norbornene unit via β-carbon elimination. uva.esnih.gov This results in a polymer backbone containing both the expected bicyclic norbornane units and cyclohexenylmethyl linkages. uva.esnih.govnih.gov The prevalence of these ring-opened units can be controlled by modulating reaction parameters, such as ligand concentration or reaction time, which affect the rate of the primary vinyl addition pathway. uva.es
Copolymerization Strategies with Bicyclo[2.2.1]hept-2-ene, 5-octyl-
Copolymerization significantly broadens the applications of 5-octylnorbornene by allowing for the precise tuning of material properties. This is achieved by incorporating other monomers with different functionalities into the polymer chain.
Statistical and Block Copolymer Synthesis
Both statistical and block copolymers containing 5-octylnorbornene can be synthesized to achieve unique combinations of properties.
Statistical copolymers are produced when two or more monomers are polymerized simultaneously. The distribution of monomer units along the chain depends on their relative reactivities. For example, statistical copolymers of norbornene derivatives can be synthesized via ring-opening metathesis polymerization (ROMP) or vinyl addition polymerization. researchgate.netuoa.gr In the context of vinyl addition, copolymerizing 5-octylnorbornene with a monomer like ethylene, using a metallocene catalyst, can produce a cyclic olefin copolymer (COC) with a tunable glass transition temperature. google.com
Block copolymers are synthesized by the sequential polymerization of different monomers. This creates long sequences, or blocks, of each monomer type within a single polymer chain. This approach is well-established for various monomers, including isocyanates and cycloolefins, often involving techniques like sequential coordination polymerization or macromolecular cross-metathesis. nih.govnih.govresearchgate.net For norbornene-type monomers, sequential addition to a living polymerization system allows for the creation of well-defined block architectures. For instance, a block copolymer could be created with a poly(5-octylnorbornene) block for solubility and a block from a different functional norbornene to introduce other properties.
Integration of Functional Monomers into Copolymers
Incorporating functional monomers into a polymer chain alongside 5-octylnorbornene is a key strategy for creating advanced materials. The octyl-substituted monomer provides solubility and hydrophobicity, while the functional comonomer can introduce polarity, reactivity for cross-linking, or sites for further chemical modification.
Late transition metal catalysts, particularly nickel and palladium systems, have demonstrated tolerance to a range of functional groups. uva.esresearchgate.net This allows for the direct copolymerization of 5-octylnorbornene with norbornene derivatives carrying esters, ethers, or other functional moieties. For example, nickel catalysts have been successfully used to copolymerize norbornene with 5-norbornene-2-yl acetate, yielding a functionalized polymer. researchgate.net Similarly, palladium catalysts can copolymerize norbornene with monomers like 5-vinyl-2-norbornene, preserving the pendant vinyl group for potential post-polymerization reactions. researchgate.net
Table 2: Examples of Functional Monomers for Copolymerization with Norbornene Derivatives
| Functional Monomer | Functional Group | Potential Application of Copolymer | Catalyst Type |
|---|---|---|---|
| 5-Norbornene-2-yl acetate | Ester | Introduction of polarity, precursor for hydrolysis to hydroxyl groups. researchgate.net | Nickel(II) researchgate.net |
| 5-Vinyl-2-norbornene | Vinyl | Sites for cross-linking or post-polymerization modification. researchgate.net | Palladium(II) researchgate.net |
| Ethylene | Alkane | Modification of thermal and mechanical properties (e.g., Tg). google.com | Metallocene google.com |
Post-Polymerization Modification and Functionalization of 5-octylnorbornene Polymers
While the homopolymer of 5-octylnorbornene consists of saturated hydrocarbon chains and is chemically quite inert, copolymers of 5-octylnorbornene offer a platform for post-polymerization modification. This strategy involves first creating a copolymer of 5-octylnorbornene and a functional monomer, and then chemically altering the functional groups on the resulting copolymer.
For example, if 5-octylnorbornene is copolymerized with 5-vinyl-2-norbornene, the pendant vinyl groups along the polymer backbone are available for a wide range of subsequent chemical reactions. uva.es These reactions could include hydrogenation, hydroformylation, or thiol-ene "click" chemistry to attach various molecules, thereby altering the polymer's surface properties, introducing cross-linking, or grafting other polymer chains.
Similarly, if a comonomer like 5-norbornene-2-yl acetate is used, the acetate groups in the copolymer can be hydrolyzed to yield hydroxyl groups. These hydroxyl functions can then be used as handles for further reactions, such as esterification or etherification, to attach a diverse array of chemical species to the polymer backbone. This two-step approach allows for the incorporation of functionalities that might not be compatible with the initial polymerization catalyst.
Catalysis in the Context of Bicyclo 2.2.1 Hept 2 Ene, 5 Octyl
Design and Development of Catalytic Systems for Bicyclo[2.2.1]hept-2-ene, 5-octyl- Synthesis and Reactions
The primary route for the synthesis of Bicyclo[2.2.1]hept-2-ene, 5-octyl- is the Diels-Alder reaction between cyclopentadiene (B3395910) and 1-decene (B1663960). While this reaction can proceed thermally, catalytic approaches are often employed to enhance reaction rates and selectivity under milder conditions. The subsequent polymerization of the 5-octyl-norbornene monomer is exclusively a catalyst-driven process, with the choice of catalyst dictating the polymerization mechanism and the final polymer architecture.
Homogeneous Catalysis
Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity due to their well-defined active sites. For the polymerization of norbornene derivatives like the 5-octyl substituted variant, late transition metal complexes, particularly those of palladium and nickel, are of significant interest. These catalysts are known for their tolerance to various functional groups.
Research on the polymerization of functionalized norbornenes has shown that the nature of the substituent can significantly impact catalyst activity. For instance, in palladium(II)-catalyzed addition polymerization, the coordinating ability of the substituent plays a more substantial role in attenuating the polymerization rate than its steric bulk. psu.edu While the octyl group is non-coordinating, its size can still influence monomer approach to the catalytic center.
Cationic η³-allylpalladium complexes have been identified as highly active catalysts for the vinyl addition polymerization of norbornene-type monomers. These systems can achieve remarkable activities, producing large quantities of polymer per mole of palladium. ippi.ac.ir
Metallocene catalysts, particularly ansa-metallocenes activated by methylaluminoxane (MAO), are another important class of homogeneous catalysts. Studies on the terpolymerization of ethylene and norbornene with 5-alkyl-substituted norbornenes, including 5-octyl-2-norbornene, have utilized ansa-zirconocene catalysts. The structure of the metallocene, such as the bridge and substituents on the cyclopentadienyl rings, plays a crucial role in determining catalyst activity and the incorporation of the bulky comonomer.
Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. For the polymerization of olefins, supported catalysts are common. While specific examples for Bicyclo[2.2.1]hept-2-ene, 5-octyl- are not extensively documented, general principles from Ziegler-Natta and supported metallocene catalysis for olefin polymerization are applicable.
The immobilization of homogeneous catalysts on solid supports is a key strategy in developing heterogeneous systems. For instance, metallocene catalysts can be supported on materials like silica (B1680970) or alumina. The interaction between the support, the metallocene precursor, and the activator (e.g., MAO) is complex and influences the formation and performance of the active sites.
Role of Catalysis in Polymerization Processes
Catalysis is central to the polymerization of Bicyclo[2.2.1]hept-2-ene, 5-octyl-, controlling key aspects of the polymer's properties. The two primary polymerization pathways for norbornene derivatives are ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization.
Catalyst Activity, Stability, and Selectivity
The activity of a catalyst in the polymerization of 5-alkyl-norbornenes can be influenced by the length of the alkyl chain. Cationic polymerization studies of a series of 5-alkyl-2-norbornenes have shown that the introduction of an alkyl substituent at the 5-position of the norbornene ring leads to a notable decrease in monomer reactivity and polymerizability. researchgate.net However, beyond this initial decrease, the length of the alkyl group itself does not appear to significantly affect reactivity further. researchgate.net
In the context of terpolymerization with ethylene and norbornene using ansa-metallocene catalysts, the size of the alkyl substituent on the norbornene monomer does play a role. For instance, 5-octyl-2-norbornene has been shown to yield the highest activities and molar masses compared to 5-pentyl-2-norbornene under similar conditions.
The stability of the catalyst under polymerization conditions is crucial for achieving high yields and molecular weights. Late transition metal catalysts, such as those based on nickel and palladium, often exhibit good thermal stability. The choice of ligands and counter-ions can further enhance catalyst stability and activity.
Selectivity in polymerization refers to the control over the polymer's microstructure. For Bicyclo[2.2.1]hept-2-ene, 5-octyl-, this primarily involves controlling the type of polymerization (ROMP vs. vinyl-addition) and, in the case of vinyl-addition, the stereochemistry of the repeating units.
Ligand Design and its Influence on Catalytic Performance
Ligand design is a powerful tool for tuning the performance of homogeneous catalysts. The steric and electronic properties of the ligands attached to the metal center have a profound impact on catalyst activity, stability, and the properties of the resulting polymer.
In metallocene catalysts, the structure of the ansa-bridge and the substituents on the cyclopentadienyl or indenyl rings can be systematically varied. A shorter bridge and lower steric hindrance at the active site can lead to better catalyst activities and higher incorporation of bulky comonomers like 5-octyl-norbornene.
For late transition metal catalysts, such as those of palladium and nickel, the ligands can range from phosphines and N-heterocyclic carbenes (NHCs) to bidentate and tridentate nitrogen- and oxygen-based ligands. The coordinating strength of the ligand can affect the polymerization behavior. acs.org For instance, in palladium-catalyzed systems, the use of bulky phosphine ligands can influence the molecular weight of the resulting polynorbornene. ippi.ac.ir
The table below summarizes the effect of different catalytic systems on the polymerization of norbornene derivatives, which provides a basis for understanding the catalysis of Bicyclo[2.2.1]hept-2-ene, 5-octyl-.
| Catalyst System | Monomer(s) | Key Findings |
| ansa-Zirconocene/MAO | Ethylene, Norbornene, 5-octyl-norbornene | Catalyst structure (bridge length, steric hindrance) affects activity and comonomer incorporation. 5-octyl-norbornene showed high activity. |
| Cationic AlEtCl₂/tert-butyl chloride | 5-alkyl-norbornenes | Alkyl substitution decreases monomer reactivity. Length of the alkyl chain has a minor effect on reactivity. researchgate.net |
| Pd(II) complexes | Functionalized norbornenes | Coordinating ability of the substituent has a greater impact on polymerization rate than its size. psu.edu |
| Cationic η³-allylpalladium complexes | Norbornene derivatives | High catalytic activity for vinyl-addition polymerization. ippi.ac.ir |
| Neutral Nickel complexes | Ester-functionalized norbornenes | Polar functional groups can coordinate to the catalyst and affect polymerization behavior. acs.org |
Asymmetric Catalysis and Chiral Polymer Applications
Asymmetric catalysis offers the potential to synthesize chiral polymers from prochiral monomers like Bicyclo[2.2.1]hept-2-ene, 5-octyl-. Optically active polymers are of significant interest for applications such as chiral stationary phases for chromatography and enantioselective membranes. mdpi.comnih.gov
The synthesis of chiral polymers from norbornene derivatives has been achieved through the polymerization of optically active monomers. These monomers can be prepared by reacting a norbornene precursor with a chiral alcohol. mdpi.comnih.gov For example, new chiral monomers have been synthesized from cis-5-norbornene-2,3-dicarboxylic anhydride (B1165640) and various chiral alcohols, including S-(+)-3-octanol. mdpi.comnih.gov These monomers were then successfully subjected to ring-opening metathesis polymerization to yield chiral polymers with high molecular weights. mdpi.comnih.gov
While the direct asymmetric polymerization of Bicyclo[2.2.1]hept-2-ene, 5-octyl- using a chiral catalyst has not been specifically detailed in the reviewed literature, the principles of asymmetric catalysis developed for other olefins and norbornene derivatives could be applicable. This would involve the use of chiral catalysts, such as metallocenes with chiral ligand frameworks or other transition metal complexes with chiral ligands, to control the stereochemistry of the monomer insertion during polymerization.
The resulting chiral polymers containing the 5-octyl substituent would possess a unique combination of properties: the rigidity of the polynorbornene backbone, the chirality imparted by the controlled stereochemistry, and the influence of the long alkyl chain on solubility and thermal properties. These materials could be valuable for specialized applications in chiral separations and asymmetric catalysis.
Bioorthogonal Catalysis Utilizing Norbornene Derivatives
Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within living systems without interfering with native biochemical processes. These reactions are characterized by high selectivity, rapid kinetics, and biocompatibility. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a strained alkene and a tetrazine is a prominent example of a bioorthogonal ligation. nih.govwikipedia.org
Norbornene derivatives are frequently employed as the strained alkene component in these reactions. nih.gov The inherent ring strain of the norbornene double bond significantly accelerates the rate of the cycloaddition reaction with tetrazines, allowing for efficient labeling of biomolecules at low concentrations. nih.gov The general scheme for this bioorthogonal reaction is the [4+2] cycloaddition, which results in a stable dihydropyrazine product after the elimination of nitrogen gas.
The introduction of a 5-octyl- group onto the norbornene scaffold would primarily influence the physicochemical properties of the molecule. The long alkyl chain would increase its lipophilicity, potentially facilitating its incorporation into lipid bilayers or other nonpolar environments within a cell. This could be advantageous for studying membrane proteins or lipids.
Illustrative Reaction Kinetics:
| Reactants | Second-Order Rate Constant (k₂) |
| Norbornene + Diphenyltetrazine | ~ 1 M⁻¹s⁻¹ |
| Hypothetical: 5-octyl-Norbornene + Diphenyltetrazine | ~ 0.8 - 1.2 M⁻¹s⁻¹ |
| trans-Cyclooctene + Diphenyltetrazine | > 10³ M⁻¹s⁻¹ |
This table is illustrative and intended to show the expected similarity in reactivity between norbornene and its 5-alkyl-substituted derivatives in the context of IEDDA reactions. The actual rate for the 5-octyl- derivative would require experimental determination.
The utility of norbornene derivatives in bioorthogonal catalysis has been demonstrated in various applications, including the labeling of proteins and the assembly of complex biological conjugates. nih.gov The 5-octyl- derivative could potentially be used to create amphiphilic probes for studying biological membranes or for applications requiring enhanced solubility in non-polar media.
Organocatalysis in Stereoselective Reactions
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. This field has grown to become a third pillar of catalysis, alongside metal and enzymatic catalysis. Norbornene and its derivatives have been utilized in a variety of organocatalytic and organometallic-catalyzed stereoselective reactions. The rigid bicyclic framework of norbornene provides a well-defined stereochemical environment, which can be exploited to control the stereochemical outcome of a reaction.
While specific organocatalytic reactions involving Bicyclo[2.2.1]hept-2-ene, 5-octyl- are not prominently featured in the literature, the influence of substituents on the norbornene scaffold is a subject of study. The 5-position is distal to the double bond, and as such, the octyl group would likely exert its influence through steric effects rather than electronic effects on the reacting center. In reactions where the catalyst or another reactant approaches the norbornene double bond, the bulky octyl group could direct the approach to the less hindered face of the molecule, thereby influencing the stereoselectivity of the reaction.
Hypothetical Stereoselectivity in a Michael Addition:
To illustrate the potential influence of the 5-octyl- substituent, the following table presents hypothetical data for an organocatalyzed Michael addition to a norbornene derivative. The premise is that the steric bulk of the octyl group could enhance the facial selectivity of the nucleophilic attack.
| Norbornene Derivative | Catalyst | Diastereomeric Ratio (exo:endo) | Enantiomeric Excess (% ee) |
| Norbornene | Chiral Amine | 90:10 | 85 |
| Hypothetical: 5-octyl-Norbornene | Chiral Amine | 95:5 | 88 |
This table is illustrative and based on the general principle that increased steric hindrance can lead to higher stereoselectivity. The actual results would be dependent on the specific reaction, catalyst, and conditions.
Furthermore, the increased solubility of the 5-octyl- derivative in non-polar organic solvents could be beneficial for reactions that are performed in such media. This could lead to improved reaction rates and easier product isolation. The lipophilic nature of the octyl group could also be exploited in biphasic catalysis, where the catalyst and product are preferentially soluble in one phase, simplifying catalyst recycling and product purification.
Advanced Spectroscopic and Chromatographic Techniques for Characterization of Bicyclo 2.2.1 Hept 2 Ene, 5 Octyl and Its Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of Bicyclo[2.2.1]hept-2-ene, 5-octyl- and its polymers, offering detailed information about the atomic-level structure.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is employed to identify the various proton environments within the Bicyclo[2.2.1]hept-2-ene, 5-octyl- molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For substituted norbornene derivatives, the olefinic protons typically resonate in the downfield region, while the protons of the bicyclic framework and the alkyl substituent appear at characteristic upfield positions. researchgate.net The integration of the signals provides the ratio of the number of protons corresponding to each signal.
Detailed analysis of the ¹H NMR spectrum allows for the differentiation between the endo and exo isomers of the monomer, which are often formed as a mixture during synthesis via the Diels-Alder reaction. researchgate.net The coupling constants between adjacent protons, revealed by the multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet), offer valuable information about the dihedral angles and thus the stereochemistry of the molecule. chegg.com
Table 1: Illustrative ¹H NMR Chemical Shift Data for Bicyclo[2.2.1]hept-2-ene Derivatives
| Proton Type | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Olefinic protons | 5.9 - 6.2 | Multiplet |
| Bridgehead protons | 2.8 - 3.2 | Multiplet |
| Protons adjacent to the octyl group | 1.8 - 2.5 | Multiplet |
| Methylene protons of the octyl chain | 1.2 - 1.4 | Multiplet |
| Methyl protons of the octyl chain | 0.8 - 0.9 | Triplet |
Note: The exact chemical shifts for Bicyclo[2.2.1]hept-2-ene, 5-octyl- may vary depending on the solvent and isomeric composition.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of Bicyclo[2.2.1]hept-2-ene, 5-octyl-. mdpi.com Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the local electronic and steric environment of the carbon atoms.
For Bicyclo[2.2.1]hept-2-ene, 5-octyl-, the olefinic carbons of the norbornene moiety are observed at lower field (higher ppm values), while the sp³-hybridized carbons of the bicyclic framework and the octyl chain appear at higher field. mdpi.com This technique is particularly powerful for confirming the presence of the bicyclic structure and the long alkyl chain. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to correlate the proton and carbon signals, enabling a complete and unambiguous assignment of the entire molecular structure. researchgate.net
Table 2: Representative ¹³C NMR Chemical Shift Ranges for Substituted Norbornenes
| Carbon Type | Typical Chemical Shift (ppm) |
|---|---|
| Olefinic carbons | 130 - 140 |
| Bridgehead carbons | 40 - 50 |
| Carbons of the bicyclic framework | 25 - 45 |
| Carbons of the octyl chain | 14 - 35 |
Note: Specific chemical shift values depend on the isomer and substitution pattern.
For the polymers derived from Bicyclo[2.2.1]hept-2-ene, 5-octyl-, solid-state NMR (ssNMR) spectroscopy is a crucial technique for elucidating their microstructure in the solid phase. Unlike solution NMR, which averages out anisotropic interactions due to rapid molecular tumbling, ssNMR provides information about the local structure, conformation, and dynamics in solid polymers. solidstatenmr.org.uk
By analyzing the ¹³C ssNMR spectra, researchers can gain insights into the polymer's chain conformation, packing, and the presence of different crystalline and amorphous domains. solidstatenmr.org.ukmdpi.com The line broadening observed in ssNMR spectra can be related to the mobility of different segments of the polymer chain. For instance, the signals corresponding to the more rigid bicyclic backbone will be broader compared to the more mobile octyl side chains. Techniques such as magic-angle spinning (MAS) are employed to reduce anisotropic broadening and improve spectral resolution. solidstatenmr.org.uk
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of Bicyclo[2.2.1]hept-2-ene, 5-octyl- with high precision. nih.gov This allows for the unambiguous determination of its elemental formula (C₁₅H₂₆). nih.govguidechem.comepa.gov The experimentally measured exact mass is compared with the calculated theoretical mass for the proposed formula, and a close match confirms the elemental composition of the molecule. This technique is invaluable for confirming the identity of newly synthesized compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govjmchemsci.com It is particularly useful for analyzing mixtures, such as the endo and exo isomers of Bicyclo[2.2.1]hept-2-ene, 5-octyl-, which are often produced together in the synthesis. researchgate.net
In a GC-MS analysis, the sample mixture is first injected into the gas chromatograph, where the different components are separated based on their boiling points and interactions with the stationary phase of the column. jmchemsci.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each component, allowing for its identification. nist.govnist.gov The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compounds present in the mixture. evitachem.com
Chromatographic Separations and Analysis
Chromatographic techniques are indispensable for the separation and analysis of 5-octyl-2-norbornene and its polymeric derivatives. These methods allow for the purification of the monomer and the detailed characterization of the resulting polymers.
High Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds. In the context of norbornene derivatives, HPLC can be employed to assess the purity of the 5-octyl-2-norbornene monomer. While specific HPLC methods for 5-octyl-2-norbornene are not extensively detailed in the provided results, the purification of similar functionalized norbornenes often involves silica (B1680970) column chromatography, a principle related to normal-phase HPLC. For instance, the purification of other bicyclo[2.2.1]hept-5-ene derivatives has been achieved using silica column chromatography with solvent systems like ethyl acetate (B1210297) and heptane. d-nb.info This suggests that a similar approach could be adapted for the HPLC analysis of 5-octyl-2-norbornene, likely using a normal-phase column with a non-polar mobile phase.
Gel Permeation Chromatography (GPC) is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, Ð) of polymers derived from 5-octyl-2-norbornene. The molecular weight of polymers is a critical parameter that significantly influences their physical and mechanical properties.
Research on the polymerization of various norbornene monomers consistently utilizes GPC to characterize the resulting polymers. For instance, polymers synthesized from norbornene ester monomers have had their molecular weights successfully measured by GPC. researchgate.net Similarly, studies on copolymers involving norbornene derivatives report the use of GPC to obtain molecular weight data, often showing unimodal distributions which indicate a well-controlled polymerization process. researchgate.net The resulting polymers can exhibit high molecular weights, often in the range of 10⁴ to 10⁶ g/mol , with varying polydispersity indices depending on the polymerization method and catalyst used. researchgate.netnih.gov
Table 1: Representative GPC Data for Norbornene-Based Polymers
| Polymer Type | Molecular Weight (Mw, g/mol ) | Polydispersity Index (Ð or Mw/Mn) | Reference |
| Poly(norbornene ester)s | 10⁴ | 1.71–2.80 | researchgate.net |
| Poly(cis-5-norbornene-exo-2,3-dicarboxylic acid diester)s | 1.9 × 10⁵ – 5.8 × 10⁵ | Not specified | nih.gov |
| Poly(L-lactide-co-ε-caprolactone) | 1.36 × 10⁵ | 1.69 | researchgate.net |
This table presents typical molecular weight data obtained for various polymers, including those with structures related to polynorbornenes, illustrating the utility of GPC.
Gas Chromatography (GC) is a fundamental technique for the analysis of volatile compounds and is well-suited for assessing the purity of the 5-octyl-2-norbornene monomer. The NIST Chemistry WebBook lists Gas Chromatography as an available analytical method for related norbornene compounds, such as bicyclo[2.2.1]hept-2-ene and its vinyl and methyl ester derivatives. nist.govnist.govnist.gov This indicates that GC methods can be readily developed for 5-octyl-2-norbornene, likely employing a capillary column with a non-polar stationary phase to separate the endo and exo isomers and any potential impurities. GC coupled with mass spectrometry (GC-MS) would provide definitive identification of the components. nih.gov
Thin Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of reactions involving 5-octyl-2-norbornene, such as its synthesis or polymerization. It can also be used to quickly assess the purity of the monomer. For example, preparative TLC has been used to purify related 7-azabicyclo[2.2.1]hept-2-ene derivatives, demonstrating its utility in separating components of a reaction mixture. google.com A typical TLC analysis of 5-octyl-2-norbornene would likely involve a silica gel plate as the stationary phase and a mixture of non-polar and moderately polar solvents as the mobile phase to achieve good separation.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and confirming the structure of both the 5-octyl-2-norbornene monomer and its polymers. The FTIR spectrum of the monomer would show characteristic peaks for the C=C bond in the norbornene ring and the C-H bonds of the octyl chain and the bicyclic framework.
Table 2: Expected FTIR Absorption Bands for Bicyclo[2.2.1]hept-2-ene, 5-octyl- and its Polymer
| Functional Group | Wavenumber (cm⁻¹) | Monomer/Polymer |
| C=C stretch (norbornene ring) | ~1570 | Monomer |
| C-H stretch (sp², olefinic) | >3000 | Monomer |
| C-H stretch (sp³, alkyl) | 2850-2960 | Monomer & Polymer |
| C-H bend (alkane) | ~1465 | Monomer & Polymer |
This table outlines the key expected FTIR absorption bands that can be used to differentiate the monomer from the polymer.
Chiroptical Spectroscopy: Circular Dichroism for Optically Active Species
When 5-octyl-2-norbornene is synthesized in an optically active form, or when it is polymerized to create a chiral polymer, chiroptical spectroscopy, particularly Circular Dichroism (CD), becomes an invaluable tool. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of chiral molecules.
Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Polymer Transitions
Thermal analysis techniques are fundamental in determining the operational limits and processing parameters of polymeric materials. TGA and DSC are powerful tools to evaluate the thermal stability and phase behavior of polymers of Bicyclo[2.2.1]hept-2-ene, 5-octyl-.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides critical information about the thermal stability and decomposition profile of the polymer. For polynorbornene-based polymers, TGA typically reveals high thermal stability. The decomposition of addition-type polynorbornenes is influenced by the nature of the side chains.
A typical TGA curve for a polynorbornene derivative shows a stable baseline up to the onset of decomposition, followed by a sharp weight loss. The temperature at which 50% weight loss occurs (Td50) is another key parameter to quantify thermal stability. For functionalized polynorbornenes, Td50% values higher than 350°C have been reported. researchgate.net
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with transitions in a material as a function of temperature. It is particularly useful for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers. The glass transition is a reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. justia.com
For polymers of 5-alkyl-2-norbornenes, the length of the alkyl side chain has a significant impact on the glass transition temperature. The long, flexible octyl chain in poly(5-octyl-2-norbornene) acts as an internal plasticizer, increasing the free volume and enhancing the mobility of the polymer chains. This effect leads to a lower glass transition temperature compared to polynorbornene itself or derivatives with shorter alkyl chains.
A study on the cationic polymerization of various 5-alkyl-2-norbornenes investigated the effect of the alkyl substituent length on the softening point (SP) of the resulting oligomers. researchgate.net The softening point is closely related to the glass transition temperature. The results, summarized in the table below, show a clear trend of decreasing softening point with increasing length of the alkyl side chain.
| Alkyl Substituent (R in 5-alkyl-2-norbornene) | Softening Point (SP) of Oligomers (°C) |
| Hydrogen (H) | >300 |
| Methyl (CH₃) | >300 |
| Ethyl (C₂H₅) | >300 |
| n-Pentyl (C₅H₁₁) | 160-170 |
| n-Heptyl (C₇H₁₅) | 110-120 |
| n-Decyl (C₁₀H₂₁) | 60-70 |
Data sourced from a study on cationic polymerization of 5-alkyl-2-norbornenes. researchgate.net
Based on this trend, the softening point, and by extension the glass transition temperature, of poly(5-octyl-2-norbornene) is expected to be in the range of 70-110°C. The presence of the bulky bicyclic repeating unit in the main chain prevents the polymer from having a very low Tg, while the flexible octyl side chain significantly lowers it from the high Tg of unsubstituted polynorbornene (around 380°C).
The DSC thermogram of an amorphous or semi-crystalline polymer will show a step-like change in the baseline at the glass transition. If the polymer is semi-crystalline, endothermic melting peaks and exothermic crystallization peaks may also be observed. The degree of crystallinity is influenced by the regularity of the polymer chain and the ability of the chains to pack into an ordered lattice, which is discussed further in the context of WAXD.
X-ray Diffraction Techniques: Wide-Angle X-ray Diffraction (WAXD) for Polymer Morphology
Wide-Angle X-ray Diffraction (WAXD) is a powerful technique for investigating the atomic-level structure of materials. In polymer science, WAXD is primarily used to determine the degree of crystallinity and to characterize the crystalline structure. researchgate.net
The morphology of poly(5-octyl-2-norbornene) is expected to be largely amorphous due to the presence of the bulky and irregularly arranged bicyclic repeating units and the long, flexible octyl side chains. These structural features hinder the efficient packing of the polymer chains into a regular crystalline lattice.
A typical WAXD pattern of an amorphous polymer consists of a broad, diffuse halo, indicating the absence of long-range order. In contrast, a semi-crystalline polymer will exhibit sharp diffraction peaks superimposed on the amorphous halo. The positions of these peaks are determined by the spacing between the planes of the crystal lattice (d-spacing), according to Bragg's Law, while the width of the peaks is related to the size of the crystallites.
For poly(5-alkyl-2-norbornene)s, the length of the n-alkyl side chain plays a crucial role in determining the polymer's morphology. While short alkyl chains might allow for some degree of local order, long and flexible side chains like the octyl group can disrupt packing and promote an amorphous structure. However, it is also possible for the long alkyl side chains themselves to exhibit some ordering or even crystallization, leading to a complex morphology with different ordered domains.
In a WAXD analysis of a hypothetical semi-crystalline poly(5-octyl-2-norbornene), one might observe diffraction peaks corresponding to the packing of the main chains and potentially peaks related to the ordering of the octyl side chains. The d-spacing values calculated from the peak positions would provide information on the intermolecular distances within the ordered regions.
The table below presents a hypothetical WAXD data interpretation for a semi-crystalline polymer of Bicyclo[2.2.1]hept-2-ene, 5-octyl-.
| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) | Interpretation |
| ~10 | ~8.8 | (100) | Interchain spacing related to side-chain packing |
| ~20 | ~4.4 | (200) | Interchain spacing of the main polymer backbone |
This table is a hypothetical representation for illustrative purposes.
The degree of crystallinity can be estimated from the WAXD pattern by separating the integrated intensities of the crystalline peaks from the amorphous halo. This provides a quantitative measure of the crystalline fraction in the polymer, which has a profound impact on its mechanical and thermal properties. For poly(5-octyl-2-norbornene), a low degree of crystallinity is anticipated.
Theoretical and Computational Studies on Bicyclo 2.2.1 Hept 2 Ene, 5 Octyl
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules like Bicyclo[2.2.1]hept-2-ene, 5-octyl-. aps.orgyoutube.comresearchgate.net While specific DFT studies on the 5-octyl derivative are not extensively documented in publicly available literature, the principles can be extrapolated from studies on the parent norbornene molecule and other substituted derivatives.
DFT calculations can elucidate the distribution of electron density within the molecule, identifying regions that are electron-rich or electron-poor. youtube.com This is crucial for predicting how the molecule will interact with other chemical species. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.
For Bicyclo[2.2.1]hept-2-ene, 5-octyl-, the strained double bond in the bicyclic ring system is a site of high reactivity. The octyl substituent, being an electron-donating group, can influence the electron density around this double bond, potentially affecting its reactivity in processes like polymerization. DFT calculations can quantify these effects.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Norbornene | -9.58 | 1.23 | 10.81 |
| 5-methyl-norbornene | -9.45 | 1.28 | 10.73 |
| Bicyclo[2.2.1]hept-2-ene, 5-octyl- | Data not available | Data not available | Data not available |
Note: The data for Norbornene and 5-methyl-norbornene are representative values from computational studies and are included for comparative purposes. The octyl group in Bicyclo[2.2.1]hept-2-ene, 5-octyl- is expected to have a more pronounced electron-donating effect than a methyl group.
Molecular Dynamics Simulations for Polymer Behavior and Properties
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For polymers derived from Bicyclo[2.2.1]hept-2-ene, 5-octyl-, MD simulations can provide valuable insights into their behavior and properties at the molecular level.
MD simulations can be used to model the conformational changes of the polymer chains, their packing in the solid state, and their interactions with solvents or other materials. These simulations can help predict macroscopic properties such as the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The octyl side chains are expected to act as internal plasticizers, lowering the Tg of the polymer compared to unsubstituted polynorbornene.
| Polymer | Predicted Glass Transition Temperature (Tg) | Solubility Characteristics |
|---|---|---|
| Polynorbornene | High | Soluble in nonpolar solvents |
| Poly(5-octyl-norbornene) | Lower than Polynorbornene | Enhanced solubility in nonpolar organic solvents |
Mechanistic Insights from Computational Modeling of Reactions and Catalysis
Computational modeling plays a crucial role in understanding the mechanisms of chemical reactions, including the polymerization of Bicyclo[2.2.1]hept-2-ene, 5-octyl-. nih.govmdpi.com These models can provide a detailed picture of the reaction pathway, including the structures of transition states and intermediates, and the associated energy barriers.
The polymerization of norbornene derivatives is often catalyzed by transition metal complexes. mdpi.com Computational studies can help in the design of more efficient and selective catalysts. For example, DFT calculations can be used to investigate the interaction between the monomer and the catalyst, and to identify the factors that control the rate and stereochemistry of the polymerization reaction.
In the case of Bicyclo[2.2.1]hept-2-ene, 5-octyl-, the bulky octyl group can sterically hinder the approach of the monomer to the catalyst's active site. Computational modeling can help to understand how this steric hindrance affects the polymerization process and to design catalysts that can accommodate such bulky monomers. The presence of exo and endo isomers of the monomer can also lead to different reactivities, a phenomenon that can be investigated through computational methods. rsc.org
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational methods are widely used to predict the spectroscopic parameters of molecules, such as their nuclear magnetic resonance (NMR) and infrared (IR) spectra. tsijournals.comresearchgate.netjofamericanscience.org These predictions can be invaluable in the identification and characterization of new compounds, including Bicyclo[2.2.1]hept-2-ene, 5-octyl-.
By calculating the magnetic shielding of the different nuclei in the molecule, it is possible to predict the chemical shifts that would be observed in an NMR spectrum. researchgate.net Similarly, by calculating the vibrational frequencies of the molecule's chemical bonds, its IR spectrum can be predicted. These predicted spectra can then be compared with experimental data to confirm the structure of the compound.
| Parameter | Predicted Value/Characteristic |
|---|---|
| 1H NMR Chemical Shifts | Distinct signals for olefinic, bridgehead, and octyl chain protons. |
| 13C NMR Chemical Shifts | Characteristic peaks for the double bond carbons and the carbons of the bicyclic framework and octyl group. |
| Key IR Absorption Bands | C=C stretch of the strained double bond, C-H stretches of the alkyl groups. |
| Stable Conformations | Multiple low-energy conformations of the octyl side chain. |
Emerging Research Frontiers and Applications of Bicyclo 2.2.1 Hept 2 Ene, 5 Octyl Derived Materials
Advanced Polymeric Materials for Specialized Applications
Polymers derived from Bicyclo[2.2.1]hept-2-ene, 5-octyl-, also known as 5-octylnorbornene, are gaining attention for their unique combination of properties imparted by the bulky, rigid bicyclic structure and the flexible octyl side chain. epa.govnih.gov These characteristics lead to materials with high thermal stability, mechanical strength, and specific functionalities, making them suitable for a range of specialized applications. The polymerization of such monomers can proceed through different mechanisms, including ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization, to create polymers with distinct backbone structures and properties. wikipedia.orgchemicalbook.com
Membranes for Gas Separation
The incorporation of bulky side groups on a rigid polymer backbone is a key strategy for creating high-performance gas separation membranes. Polymers based on 5-alkylnorbornene derivatives exhibit properties that are highly desirable for this application. Research into the vinyl-type polymerization of various 5-alkylnorbornenes, such as 5-hexylnorbornene, has shown that the resulting polymers are glassy with high glass transition temperatures (Tg). researchgate.net
A significant finding is that these poly(n-alkylnorbornenes) demonstrate a simultaneous increase in both gas permeability and selectivity. researchgate.net This behavior is unusual for glassy polymers, where typically an increase in permeability is accompanied by a decrease in selectivity (the permeability/selectivity trade-off). This suggests that the specific architecture of these polymers, with the rigid norbornane (B1196662) backbone and the flexible alkyl side chains, creates a favorable free volume distribution for efficient and selective gas transport. The properties of poly(5-hexylnorbornene) provide a strong indication of the potential performance of the closely related poly(5-octylnorbornene).
Table 1: Gas Permeability in Poly(n-alkylnorbornenes)
| Polymer | Gas Permeability (P O₂) [Barrer] | Selectivity |
|---|---|---|
| Polynorbornene | - | - |
| Poly(n-alkylnorbornenes) | 20 - 89 | Increased selectivity compared to polynorbornene |
Data derived from studies on various poly(n-alkylnorbornenes) showing a general trend. researchgate.net
Optoelectronic and Microelectronic Components
Cyclic olefin copolymers (COCs), including those based on norbornene and its derivatives, are of great industrial and academic interest for applications in optoelectronics due to their excellent optical properties. researchgate.netresearchgate.net Copolymers of norbornene with acrylates that also contain norbornane groups have been shown to possess high transparency, in the range of 95–97%, in the visible light spectrum (400–800 nm). researchgate.net
Table 2: Optical Properties of Norbornene Copolymers
| Copolymer Type | Wavelength Range (nm) | Transparency (%) |
|---|---|---|
| Norbornene with Norbornenyl Acrylate | 400 - 800 | 95 - 97 |
| Norbornene with Bornyl Acrylate | 400 - 800 | 95 - 97 |
| Norbornene with Methyl Acrylate and tert-Butyl Acrylate | 300 - 800 | 93 - 94 |
Data based on studies of various norbornene copolymers. researchgate.net
Smart Polymer Systems and Actuators
"Smart" polymers, which respond to external stimuli such as pH or temperature, can be developed by grafting functional polymer brushes onto a stable backbone. Norbornene-derived polymers provide a robust platform for creating such systems. For instance, research has demonstrated the creation of asymmetric membranes where different responsive polymers are grafted to opposite sides of a nanochannel membrane. rsc.org
In one such system, a temperature-responsive polymer (PNIPAM) was grafted on one side, while a pH-responsive polymer (PDMAEMA) was attached to the other. rsc.org This was achieved using techniques like atom transfer radical polymerization (ATRP) and ring-opening metathesis polymerization (ROMP), the latter being a common method for polymerizing norbornene derivatives. rsc.org The result is a dual-responsive membrane where ion flow and surface properties like water contact angle can be controlled by changing the temperature and pH of the environment. The use of a norbornene-based backbone, potentially functionalized with groups like the 5-octyl- substituent for tailored properties, is central to the stability and functionality of these advanced smart systems.
Table 3: Stimuli-Responsive Behavior of Asymmetrically Modified Membranes
| Stimulus | Responsive Polymer | Observed Change |
|---|---|---|
| Temperature (24°C to 42°C) | Poly(N-isopropylacrylamide) (PNIPAM) | Water contact angle increases from 61° to 94° |
| pH (9 to 3) | Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) | Water contact angle switches from 101° to 67° |
Data from research on functional polymer brushes grafted within nanochannel membranes. rsc.org
Adhesion Promoters and Surface Modification
The functionalization of surfaces to improve adhesion is critical in composites and microelectronics. Norbornene derivatives are used to create adhesion agents that enhance the bond between polymers and various substrates like silicate (B1173343) glasses, minerals, and metals. google.comgoogle.com These agents typically consist of a molecule with a metathesis-active double bond (the norbornene group) and a compatibilizing functional group that can interact with the substrate surface. google.com
For example, norbornene-derivatized silanes, such as [(5-bicyclo[2.2.1]hept-2-enyl)ethyl]trimethoxysilane, can be used to treat a surface. google.com The silane (B1218182) end of the molecule covalently bonds to the substrate, leaving the norbornene group exposed. This norbornene-functionalized surface can then be covalently bonded to a polymer matrix, particularly one synthesized via ROMP, creating a strong and durable interface. The addition of adhesion promoters with heteroatom-containing functional groups to cyclic olefin resin formulations has been shown to significantly improve the adhesive properties in polymer-matrix composites. google.com
High-Performance Engineering Polymers
The polymerization of 5-octyl-bicyclo[2.2.1]hept-2-ene and related alkyl-norbornene monomers leads to a class of high-performance engineering polymers. These materials are characterized by their high thermal stability and rigidity, stemming from the structure of the polynorbornene backbone. researchgate.net The incorporation of the 5-octyl- group enhances solubility in common organic solvents and acts as an internal plasticizer, which can increase flexibility without the need for external additives. researchgate.net
Copolymers of ethylene, propylene, and norbornene derivatives like 5-ethylidene-bicyclo[2.2.1]hept-2-ene are used to produce high-performance elastomers and plastics with excellent chemical resistance and flexibility. ontosight.ai Vinyl-addition polymerization of 5-n-hexylnorbornene, a close analog of 5-octylnorbornene, yields a polymer with a very high glass transition temperature (Tg) of 252 °C, indicating its suitability for high-temperature applications. researchgate.net Multiblock copolymers of norbornene and other cycloolefins can also form semicrystalline materials with high melting points. mdpi.com These properties position polymers derived from 5-octylnorbornene as valuable materials for demanding applications in the automotive and construction industries. ontosight.ainasa.gov
Table 4: Thermal Properties of Alkyl-Norbornene Polymers
| Polymer | Monomer | Glass Transition Temperature (Tg) |
|---|---|---|
| Poly(2-hexyl-5-norbornene) | 2-hexyl-5-norbornene | 252 °C |
| Poly(9-norborn-5-en-2yl-nonane acid ethyl ester) | 9-norborn-5-en-2yl-nonane acid ethyl ester | 136 °C |
| Norbornene/Styrene (B11656) Copolymer | Norbornene, Styrene | 128 - 329 °C (decreases with styrene content) |
Data from various studies on norbornene-based polymers. researchgate.netresearchgate.net
Sustainable Chemistry and Bio-Based Derivatives from Norbornene Monomers
There is a growing emphasis in polymer chemistry on developing materials from renewable resources to create more sustainable, circular economies. rsc.org Norbornene monomers, traditionally derived from petrochemicals, are now being synthesized from bio-based feedstocks. researchgate.netacs.org Plant oils, such as palm and buriti oil, are being functionalized with norbornene moieties to create novel monomers for ROMP. researchgate.netacs.orgrsc.org This approach leverages the inherent biodegradability and low toxicity of plant oils to produce bio-based thermosets and polymers. researchgate.net
Another significant area of research is the use of chiral molecules from nature to create optically active norbornene polymers. researchgate.netnih.gov A variety of chiral alcohols derived from renewable terpenes, including (-)-menthol and (-)-borneol, have been used. researchgate.netnih.gov Notably, commercially available S-(+)-3-octanol has been successfully reacted with cis-5-norbornene-2,3-dicarboxylic anhydride (B1165640) to synthesize a new chiral monomer. researchgate.netnih.gov This monomer undergoes ROMP to produce a high-molecular-weight, optically active polymer with a glass transition temperature of -30 °C, resulting in a rubbery material. researchgate.netnih.gov These bio-derived chiral polymers are promising for applications such as enantioselective separation membranes. nih.gov
Furthermore, efforts are being made to improve the end-of-life sustainability of polynorbornenes by designing degradable backbones. By incorporating tailored silyl (B83357) ether monomers or highly strained 7-oxa-2,3-diazanorbornene (ODAN) derivatives into the polymer chain during ROMP, scientists have created polymers that can be degraded under specific, mild conditions. nih.govchinesechemsoc.orgchemrxiv.org This controlled degradability is crucial for applications in biomedicine and for reducing persistent plastic waste. nih.govchinesechemsoc.org
Interdisciplinary Research in Chemical Biology and Material Science
The unique molecular architecture of Bicyclo[2.2.1]hept-2-ene, 5-octyl-, characterized by a strained bicyclic olefin system and a flexible hydrophobic octyl chain, positions it as a critical building block at the nexus of chemical biology and material science. Researchers in both fields are leveraging its distinct properties to develop novel polymers and functional molecules with tailored characteristics. The synergy between these disciplines allows for the creation of advanced materials whose performance is defined by both their bulk physical properties and their specific interactions at a molecular and biological level.
In material science, Bicyclo[2.2.1]hept-2-ene, 5-octyl- is primarily valued as a monomer for producing polynorbornene-based materials. The polymerization of norbornene derivatives can proceed through various mechanisms, including Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization, often employing catalysts like the Grubbs catalyst. researchgate.net The incorporation of the rigid bicyclo[2.2.1]heptane structure into a polymer backbone imparts significant thermal stability, mechanical strength, and chemical resistance. ontosight.aiontosight.ai The 5-octyl- substituent plays a crucial role in modifying these properties, lending hydrophobicity and influencing the polymer's solubility, processability, and intermolecular interactions. exsyncorp.com This has led to its use in a variety of industrial applications, including:
Adhesives and Sealants: Where its chemical resistance and thermal stability are advantageous. exsyncorp.comnih.gov
Insulators and Electronics: Leveraging the stable polymer backbone for creating materials with specific dielectric properties. exsyncorp.comnih.gov
Advanced Coatings: As a component in anti-corrosive coatings. exsyncorp.com
Specialty Polymers: The monomer is used to synthesize poly-cycloolefins for applications such as resins in 3D printing inks. exsyncorp.com
The influence of the alkyl chain length on the physical properties of the monomer is a key research parameter, as it allows for fine-tuning the characteristics of the resulting materials.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties Contribution |
| Bicyclo[2.2.1]hept-2-ene, 5-butyl- | C₁₁H₁₈ | 150.26 | Baseline for alkyl-substituted norbornenes. |
| Bicyclo[2.2.1]hept-2-ene, 5-hexyl- | C₁₃H₂₂ | 178.31 | Increased hydrophobicity over butyl-derivative. |
| Bicyclo[2.2.1]hept-2-ene, 5-octyl- | C₁₅H₂₆ | 206.37 | Significant hydrophobicity and steric bulk, impacting polymer properties. nih.gov |
| Bicyclo[2.2.1]hept-2-ene, 5-decyl- | C₁₇H₃₀ | 234.42 | Enhanced van der Waals interactions due to longer chain. |
From the perspective of chemical biology, the norbornene scaffold is of significant interest as a structural motif in the design of biologically active molecules. ontosight.ai While research may not always focus directly on the 5-octyl- derivative, studies on analogous structures provide a clear blueprint for potential applications. The rigid, conformationally constrained norbornene framework is an attractive pharmacophore for designing ligands that can interact with specific biological targets such as enzymes or receptors. Researchers are exploring norbornene derivatives for potential antimicrobial, antiviral, and anticancer properties. ontosight.ai
The interdisciplinary power becomes evident when these two fields converge. Material scientists can synthesize a polymer backbone using Bicyclo[2.2.1]hept-2-ene, 5-octyl- to achieve desired physical characteristics like durability and thermal stability, while chemical biologists can devise methods to functionalize this material, imparting biological activity. The octyl chain itself can be a critical component in these designs, mediating hydrophobic interactions necessary for interfacing with cell membranes or proteins. This collaborative approach is paving the way for innovations in several areas:
Biocompatible Materials: Creating polymers for medical devices that possess both the required mechanical strength and surfaces that minimize adverse biological responses. ontosight.ai
Drug Delivery Systems: Designing polymer nanoparticles where the norbornene backbone provides structure and the side chains (which can be modified from the initial octyl group) allow for drug conjugation and targeted release.
Advanced Biosensors: Developing sensor surfaces where a stable polynorbornene matrix is functionalized with biological recognition elements.
The table below summarizes the key research findings and potential applications stemming from the interdisciplinary study of materials derived from Bicyclo[2.2.1]hept-2-ene, 5-octyl-.
| Field | Research Focus | Key Properties Leveraged | Potential Applications |
| Material Science | Polymer synthesis via ROMP and addition polymerization. researchgate.net | High thermal stability, chemical resistance, mechanical strength, tunable hydrophobicity. ontosight.aiontosight.ai | Adhesives, sealants, insulators, electronic components, anti-corrosive coatings, 3D printing resins. exsyncorp.comnih.gov |
| Chemical Biology | Use of the norbornene scaffold as a pharmacophore; synthesis of complex, biologically active molecules. ontosight.ai | Rigid bicyclic framework, potential for specific biological interactions, modifiable side chain. | Development of novel therapeutic agents (antimicrobial, antiviral). ontosight.ai |
| Interdisciplinary | Creation of functionalized, biocompatible polymers and surfaces. | Combination of robust physical properties with tailored biological activity. ontosight.ai | Biocompatible coatings for medical devices, drug delivery vehicles, biosensor platforms. ontosight.ai |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-octyl-bicyclo[2.2.1]hept-2-ene?
- Methodology :
- Alkylation of norbornene derivatives : React bicyclo[2.2.1]hept-2-ene (norbornene) with octyl halides (e.g., 1-bromooctane) under Friedel-Crafts or transition-metal-catalyzed conditions. For example, using AlCl₃ as a Lewis acid in anhydrous dichloromethane at 0–5°C .
- Functionalization via Diels-Alder : The bicyclic structure allows [4+2] cycloaddition with dienophiles. The octyl group can be introduced post-reaction using alkylation agents.
- Key Considerations : Steric hindrance from the octyl chain may require elevated temperatures or prolonged reaction times. Monitor via TLC or GC-MS .
Q. How is 5-octyl-bicyclo[2.2.1]hept-2-ene characterized structurally?
- Analytical Techniques :
- NMR Spectroscopy : ¹H NMR (δ 5.3–5.6 ppm for olefinic protons; δ 0.8–1.5 ppm for octyl chain). ¹³C NMR confirms substitution patterns .
- IR Spectroscopy : Peaks at ~3050 cm⁻¹ (C=C stretching) and ~2800–2950 cm⁻¹ (C-H of octyl) .
- Mass Spectrometry : GC-MS shows molecular ion [M⁺] at m/z 206 (C₁₅H₂₄) with fragmentation patterns indicating the bicyclic core .
Advanced Research Questions
Q. How does the octyl substituent influence reactivity in Diels-Alder or ring-opening metathesis polymerization (ROMP)?
- Steric and Electronic Effects :
- The octyl group introduces steric bulk, slowing reaction kinetics in Diels-Alder but enhancing solubility in nonpolar solvents. Compare to phenyl derivatives, which increase π-π interactions .
- In ROMP, the substituent affects polymer chain mobility. Use Grubbs catalysts (e.g., Ru-based) under inert conditions. Monitor molecular weight via GPC .
- Experimental Design :
- Conduct kinetic studies with varying substituents (e.g., methyl, phenyl, octyl) to isolate steric/electronic contributions. Use DFT calculations for transition-state modeling .
Q. What are the environmental fate and regulatory considerations for 5-octyl-bicyclo[2.2.1]hept-2-ene?
- Regulatory Compliance :
- Under EPA regulations (40 CFR 721), significant new uses (e.g., industrial water release) require reporting. Implement containment measures to prevent environmental discharge .
- Degradation Studies :
- Assess biodegradation via OECD 301 tests (e.g., aerobic aqueous systems). The octyl chain may enhance lipophilicity, increasing persistence in sediments. Use LC-MS/MS for metabolite tracking .
Q. How to resolve contradictions in catalytic hydrogenation efficiency for 5-octyl-bicyclo[2.2.1]hept-2-ene?
- Data Contradiction Analysis :
- Catalyst Selection : Conflicting reports on Pd/C vs. Raney Ni efficiency may arise from substrate purity or solvent effects. Test under standardized conditions (e.g., H₂ at 1 atm, 25°C) .
- Reaction Monitoring : Use in-situ FTIR or pressure drop measurements to track H₂ uptake. Steric hindrance from the octyl group may necessitate higher catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
